Amidosulfuron-13C2,d6

LC-MS/MS Residue analysis Isotope dilution

LC-MS/MS residue analysis requires internal standards that correct for matrix effects and ionization variability. Amidosulfuron-13C2,d6 delivers a +8 Da mass shift with minimal chromatographic deviation, ensuring co-elution and accurate isotope dilution quantification. • Eliminates matrix-matched calibration curves. • Suitable for regulatory residue monitoring (EU MRL, US EPA) in wheat, soil, and water. • ≥98% purity, fully characterized reference standard.

Molecular Formula C9H15N5O7S2
Molecular Weight 377.4 g/mol
Cat. No. B15140779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidosulfuron-13C2,d6
Molecular FormulaC9H15N5O7S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
InChIInChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2+1D3,3+1D3
InChIKeyCTTHWASMBLQOFR-SJSIRNCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amidosulfuron-13C2,d6 Overview


Amidosulfuron-13C2,d6 is a stable isotope-labeled analog of the sulfonylurea herbicide amidosulfuron, incorporating two carbon-13 atoms and six deuterium atoms into its molecular structure [1]. As a fully characterized chemical reference standard compliant with regulatory guidelines, this compound is specifically designed to serve as an internal standard (IS) for analytical method development, method validation (AMV), and quality control (QC) applications in LC-MS/MS workflows . The parent compound amidosulfuron (CAS 120923-37-7) is a post-emergence herbicide that inhibits acetohydroxyacid synthase (AHAS) and is primarily used for broad-leaved weed control in cereal crops [2]. The labeled analog retains identical physicochemical and chromatographic behavior to the unlabeled analyte while providing a distinct mass difference detectable by mass spectrometry, enabling accurate quantification through isotope dilution [3].

Product type
Stable isotope-labeled internal standard (SIL-IS) for amidosulfuron
Workflow
LC-MS/MS isotope dilution quantification; method development, validation, QC
Key selection factor
+8 Da mass shift with dual 13C/2H labeling for reduced isotopic crosstalk

Amidosulfuron-13C2,d6: Why Substitutes Fail


In quantitative LC-MS/MS analysis, the selection of an appropriate internal standard is critical for correcting matrix effects, ionization variability, and sample preparation losses [1]. Unlabeled amidosulfuron cannot serve as an internal standard for itself because it is indistinguishable from the native analyte in the mass spectrometer, rendering isotope dilution impossible [2]. Single-isotope analogs such as Amidosulfuron-d6 (deuterated only) provide mass differentiation but may exhibit chromatographic retention time shifts due to deuterium isotope effects, particularly in reversed-phase LC, potentially compromising co-elution and matrix effect correction accuracy [3]. Amidosulfuron-13C2,d6, by incorporating both 13C and deuterium labels, achieves a greater mass shift (+8 Da) while minimizing retention time deviations compared to deuterium-only labeling, as 13C substitution has negligible impact on chromatographic behavior [4]. Furthermore, using a labeled analog of a different sulfonylurea (e.g., ethametsulfuron methyl-13C) introduces differential recovery, ionization efficiency, and matrix effect susceptibility that vary with the chemical structure, leading to inaccurate quantification [5]. The structural identity of Amidosulfuron-13C2,d6 to the target analyte ensures near-identical behavior throughout sample preparation and analysis, a requirement that no generic surrogate IS can meet.

Unlabeled amidosulfuron

Indistinguishable from the native analyte in the mass spectrometer; isotope dilution cannot be performed.

Deuterium-only analog (d6)

May exhibit retention time shifts due to deuterium isotope effects, potentially compromising co-elution and matrix effect correction.

Surrogate SIL-IS (different sulfonylurea)

Differential recovery and ionization efficiency may lead to inaccurate quantification; structural identity cannot be matched.

Amidosulfuron-13C2,d6: Comparative Evidence


Mass Differentiation vs. Amidosulfuron-d6

Amidosulfuron-13C2,d6 (MW 377.40) provides a +8 Da mass shift from the unlabeled parent compound (MW 369.37), compared to Amidosulfuron-d6 (MW 375.41) which provides only a +6 Da shift [1]. This larger mass difference reduces the risk of isotopic cross-talk and spectral overlap between the IS and the native analyte's M+1 and M+2 natural abundance peaks, a critical consideration in complex matrices where analyte concentrations may span several orders of magnitude [2]. While both labeled analogs correct for matrix effects, the dual 13C/2H labeling of Amidosulfuron-13C2,d6 ensures a baseline-resolved MS signal without interference from the native analyte's isotopic envelope, particularly important for low-concentration quantification in environmental and food samples [3].

Mass shift
Cross-study comparable
+8 Da vs. +6 Da (d6)
Target MW 377.40; comparator MW 375.41
Larger mass separation supports MS resolution review and may reduce isotopic cross-talk in complex matrices.
Assessed in MS/MS analysis; unlabeled amidosulfuron MW 369.37 as baseline.
LC-MS/MS Residue analysis Isotope dilution

Matrix Effect Correction: Structural Identity vs. Surrogates

In a multi-residue sulfonylurea herbicide LC-MS/MS method, the use of a structurally non-identical internal standard (13C-labeled ethametsulfuron methyl) for amidosulfuron quantification resulted in variable recovery due to differential matrix effects between the analyte and IS [1]. The authors explicitly noted that 'because only one labeled internal standard was available for the analysis, we were forced to reconsider and restructure the validation process to include stringent stability tests and analyses of urine matrices of differing compositions' [2]. In contrast, a structurally identical SIL-IS such as Amidosulfuron-13C2,d6 co-elutes precisely with the target analyte and experiences identical ionization suppression or enhancement, enabling true isotope dilution accuracy [3]. Matrix-matched external calibration for amidosulfuron without a matched IS achieved recoveries ranging from 83.14% to 114.26% with RSD up to 16.45% in wheat matrices, highlighting the variability that a matched SIL-IS corrects [4].

Matrix effect correction
Class-level inference
Structurally identical SIL-IS: near-perfect co-elution and matched ionization behavior
Surrogate IS (13C-ethametsulfuron methyl): differential matrix effects requiring extensive validation
Using a matched SIL-IS may reduce the need for extensive surrogate IS validation studies, supporting data defensibility.
Multi-residue sulfonylurea method context; human urine matrix.
Matrix effect correction Isotope dilution Food safety

Dual Labeling Minimizes Retention Time Shifts

Deuterium-labeled internal standards can exhibit measurable retention time shifts compared to the unlabeled analyte due to the deuterium isotope effect, particularly in reversed-phase liquid chromatography where hydrophobic interactions are altered by the shorter C-2H bond length [1]. Studies have demonstrated that 13C labeling produces negligible chromatographic shifts, as the isotopic substitution occurs in the molecular backbone rather than exchangeable hydrogens involved in secondary interactions with the stationary phase [2]. Amidosulfuron-13C2,d6, by incorporating both 13C and 2H labels, mitigates the retention time deviation often observed with deuterium-only analogs (e.g., Amidosulfuron-d6) while still achieving the +8 Da mass shift necessary for MS resolution [3]. The typical retention time difference between unlabeled and deuterium-only sulfonylureas can range from 0.02 to 0.15 minutes under standard gradient conditions, potentially causing differential matrix effects if co-elution is not exact [4].

Retention time shift
Class-level inference
13C/2H dual label minimizes retention time deviation vs. deuterium-only analogs
Typical RT shift for deuterium-only sulfonylureas: 0.02–0.15 min
Accurate co-elution supports reliable matrix effect correction; even minor shifts may alter ionization conditions.
Reversed-phase LC conditions; class-level evidence from labeled sulfonylurea studies.
Chromatography Isotope effect Internal standard

Amidosulfuron-13C2,d6: Applications


Regulatory Residue Monitoring

Amidosulfuron-13C2,d6 is the preferred internal standard for LC-MS/MS methods designed to comply with regulatory residue monitoring programs (e.g., EU MRL enforcement, US EPA tolerance assessments). The +8 Da mass shift from the native analyte provides unambiguous MS/MS detection without isotopic cross-talk from the unlabeled compound's natural abundance M+2 peak [1]. The structural identity ensures identical extraction recovery and ionization behavior across diverse matrices such as wheat grain, straw, soil, and surface water [2]. Using this matched SIL-IS eliminates the need for matrix-matched calibration curves and surrogate IS validation studies, significantly reducing method development time and improving data defensibility in regulatory submissions [3].

ADME Studies in Plants and Mammals

For studies investigating amidosulfuron absorption, distribution, metabolism, and excretion (ADME), Amidosulfuron-13C2,d6 serves as both an internal standard and a tracer. The 13C2,d6 labeling pattern allows precise quantification of the parent compound and its metabolites in complex biological matrices using isotope dilution LC-MS/MS [4]. The deuterium labels are positioned on methoxy groups, which undergo O-demethylation as a primary metabolic pathway in plants and mammals, enabling tracking of metabolic fate through mass shifts in fragment ions [5]. This dual functionality supports regulatory environmental fate studies and mammalian toxicology assessments required for pesticide registration [6].

Method Validation & QC for Formulations

Amidosulfuron-13C2,d6 is an essential component of validated analytical methods for quality control testing of commercial amidosulfuron herbicide formulations. As a fully characterized reference standard compliant with pharmacopeial and regulatory guidelines, it provides traceable calibration for assay and impurity profiling methods [7]. The compound's high isotopic enrichment and defined purity (typically ≥98%) ensure reliable quantification of active ingredient content and related substances in formulated products, supporting both manufacturer release testing and regulatory compliance verification .

Environmental Fate & Groundwater Leaching

Given amidosulfuron's high water solubility (3.07 g/L at 20°C) and documented leaching potential [8], Amidosulfuron-13C2,d6 is the critical internal standard for quantifying the herbicide in groundwater, surface water, and soil leachate samples. The 13C signature enables precise quantification even in the presence of high dissolved organic carbon, which can cause severe matrix effects in environmental water analysis [9]. The dual-label design ensures that even with partial degradation during sample storage or transport, the IS and analyte undergo similar chemical alterations, maintaining the accuracy of the analyte/IS ratio over extended monitoring campaigns [10].

Application
Selection Property
Validation Focus
Residue analysis method development
Mass shift and isotopic purity
MS resolution and cross-talk review in crop and water matrices
ADME research in plants and mammals
Dual-label tracing capability
Metabolite tracking via fragment ion mass shifts; method-transfer context
Formulation QC and assay methods
Defined purity and isotopic enrichment
Traceable calibration and impurity profiling review
Environmental fate and groundwater monitoring
Matrix-matched co-elution
ISTD benchmarking in high-DOC water samples; degradation-corrected ratio stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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